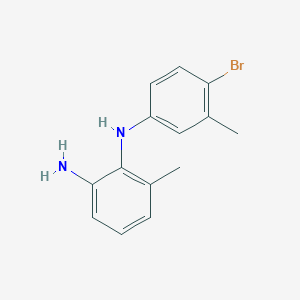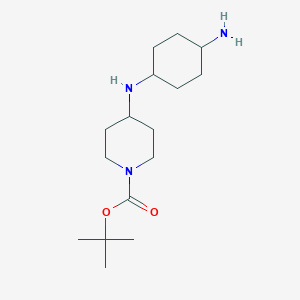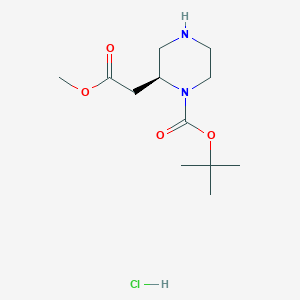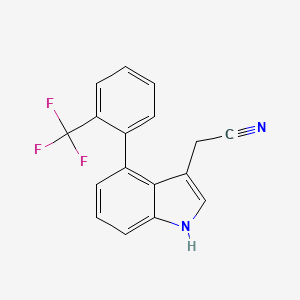
3,3-Bis(4-chlorophenoxy)-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a chemical compound that belongs to the class of diazirenes, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirene typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazirene ring.
Analyse Chemischer Reaktionen
3,3-Bis(4-chlorophenoxy)-3H-diazirene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-chlorophenoxy)-3H-diazirene has several scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics due to its ability to form covalent bonds upon exposure to UV light.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions and to identify binding sites on proteins.
Industry: The compound is used in the development of advanced materials, including photoresists and other photoreactive polymers.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirene involves the formation of reactive intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, making it a valuable tool in studying molecular interactions. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies or polymer matrices in materials science.
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(4-chlorophenoxy)-3H-diazirene can be compared with other diazirene compounds, such as:
3,3-Bis(4-methoxyphenoxy)-3H-diazirene: This compound has methoxy groups instead of chlorine atoms, which can affect its reactivity and applications.
3,3-Bis(4-fluorophenoxy)-3H-diazirene: The presence of fluorine atoms can influence the compound’s photoreactivity and stability.
3,3-Bis(4-bromophenoxy)-3H-diazirene:
The uniqueness of this compound lies in its specific reactivity and the ability to form covalent bonds upon UV activation, making it a versatile tool in various scientific fields.
Eigenschaften
CAS-Nummer |
651306-54-6 |
|---|---|
Molekularformel |
C13H8Cl2N2O2 |
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI-Schlüssel |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)


![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)





![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)

